Home > Products > Screening Compounds P41562 > 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione - 56025-86-6

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-402917
CAS Number: 56025-86-6
Molecular Formula: C13H12N4O2
Molecular Weight: 256.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione belongs to the class of purine derivatives, specifically xanthine derivatives. Purines are a fundamental class of heterocyclic aromatic organic compounds consisting of a pyrimidine ring fused to an imidazole ring. They are crucial building blocks of DNA and RNA, playing vital roles in various biological processes. [] 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione, with its specific substitutions on the purine core, has garnered significant interest in synthetic and medicinal chemistry due to its potential as a scaffold for developing biologically active compounds.

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is a key intermediate in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. [] It is formed by reacting 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 2-chloromethylthiirane, introducing the thietane ring. []

Relevance: This compound shares the core structure of 3-methyl-3,7-dihydro-1H-purine-2,6-dione with 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione. The key difference is the presence of a bromine atom at the 8-position and a thietan-3-yl group at the 7-position instead of a benzyl group in 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione. []

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is another intermediate synthesized through the alkylation of 8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with benzyl chloride. [] This step introduces the benzyl group at the N1 position. []

Relevance: This compound is structurally similar to 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione with the addition of a bromine at the 8-position and a thietan-3-yl group at the 7-position. This highlights the synthetic route for obtaining the target compound with variations at specific positions. []

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is synthesized by oxidizing 1-benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with hydrogen peroxide, converting the thietane ring to a 1,1-dioxothietan-3-yl group. []

Relevance: This compound is a further modified version of 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione, maintaining the benzyl group at N1 but with a bromine at the 8-position and a 1,1-dioxothietan-3-yl group at the 7-position. []

8-Amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones

Compound Description: This class of compounds is derived from 1-benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione by substituting the bromine atom at the 8-position with various amines. []

Relevance: This group of compounds demonstrates the ability to modify the 8-position while retaining the core structure of 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione. This modification potential at the 8-position is noteworthy for structure-activity relationship studies. []

8-(2-Hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080)

Compound Description: This compound was identified as a potential Zika virus methyltransferase (MTase) inhibitor through virtual screening of bioactive compounds. [] DFT calculations and molecular dynamics simulations suggest strong interaction with the active site of MTase. []

Relevance: F0886-0080 shares the core structure of 3-methyl-3,7-dihydro-purine-2,6-dione with 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione. Notably, it has a 3-methyl-benzyl group at the N7 position, similar to the benzyl group in 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione, with an additional methyl substitution on the benzyl ring. Additionally, it features a 2-hydroxyethylamino group at the 8-position, which may contribute to its inhibitory activity. []

6-Purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones

Compound Description: This series of derivatives was synthesized and characterized using spectroscopic methods. [] The specific substitutions at the 6- and 8-positions were the focus of this research. []

(8-[2-(3-phenyl-5-substituted-1,3,4-thiadiazol-2(3H)-ylidene)hydrazinyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones

Compound Description: These derivatives are further modifications of the 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones. [] They involve a more complex substitution at the 8-position, highlighting the possibility for diverse modifications. []

Relevance: This group is structurally related to 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione through the shared 7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione core. The significant modification at the 8-position with a (2-(3-phenyl-5-substituted-1,3,4-thiadiazol-2(3H)-ylidene)hydrazinyl group indicates an area of interest for exploring the structure-activity relationship of these compounds. []

2-[(1-substituted)-2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-ylsulfanyl]-N-substituted acetamide (6a-g)

Compound Description: These are olomoucine analogues designed and synthesized for potential anticancer activity. [] The compounds were tested against the MCF-7 human breast cancer cell line, with many showing good to excellent inhibition compared to doxorubicin. []

Relevance: These compounds share the core 2,6-dioxo-2,3,6,7–tetrahydro-1H-purin-8-yl structure with 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione. They demonstrate modifications at the 1st and 8th positions with various substituents, highlighting potential areas for exploring structure-activity relationships for anticancer properties. []

1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones (9a-g)

Compound Description: This is another set of olomoucine analogues synthesized as potential anticancer agents. [] They were tested against the MCF-7 human breast cancer cell line, showing promising inhibitory activity. []

Relevance: These compounds share the 3,7-dihydro-1H-purine-2,6-dione core with 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione. Modifications include substitutions at the 1st and 8th positions, particularly an 8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl] group at the 8th position. This highlights the potential of modifying these positions to develop new anticancer agents. []

3-(2-substituted benzyl)-6-(4-substituted phenyl)-1H-thiazolo[2,3-f]purine-2,4-dione (11a-g)

Compound Description: This group of compounds, synthesized via cyclodehydration of 1-substituted-8-[2-(4-substituted phenyl)-2-oxoethylsulphanyl]-3,7-dihydro-1H-purine-2,6-diones (9a-g), also exhibited potential anticancer activity against the MCF-7 human breast cancer cell line. []

Relevance: Although structurally distinct from 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione, this group retains the purine core and features a benzyl group, albeit at the 3rd position of a thiazolo[2,3-f]purine scaffold. The variations in substituents on both the benzyl and phenyl rings highlight potential areas for developing new anticancer drugs based on modified purine scaffolds. []

3-substituted benzyl-5-methyl-7-substituted-1H-pyrido[2,3-d]pyrimidine-2,4-dione (13a-c)

Compound Description: This set of compounds, designed as olomoucine analogues and synthesized by condensation reactions, was also tested for anticancer activity against the MCF-7 cell line and exhibited promising results. []

Relevance: While structurally distinct from 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione, this group represents a class of fused heterocycles containing a pyrido[2,3-d]pyrimidine core, a bioisostere of the purine scaffold. The presence of a substituted benzyl group at the 3rd position, similar to the 7-benzyl group in the target compound, emphasizes the relevance of this structural motif in designing potential anticancer agents. []

Overview

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that exhibits potential biological and pharmacological activities. Purines are heterocyclic aromatic compounds characterized by a fused pyrimidine and imidazole ring structure. This compound is significant in medicinal chemistry due to its applications in drug development and its role as a building block for synthesizing more complex molecules.

Source and Classification

The compound is classified under the purine derivatives, specifically as a 2,6-dione due to the presence of two carbonyl groups at positions 2 and 6 of the purine ring. Its chemical formula is C13H12N4O2C_{13}H_{12}N_{4}O_{2} with a CAS number of 56025-86-6. It is commonly sourced from chemical databases such as PubChem and BenchChem, which provide detailed information on its structure, properties, and synthesis methods .

Synthesis Analysis

Methods

The synthesis of 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of a purine precursor. A common synthetic route includes:

  1. Starting Material: 3-methylxanthine.
  2. Reagents: Benzyl halides (e.g., benzyl bromide) and a base such as potassium carbonate.
  3. Solvent: Organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  4. Reaction Conditions: The reaction is typically conducted under basic conditions at elevated temperatures to facilitate the alkylation process.

Technical Details

The reaction mechanism involves nucleophilic substitution where the nitrogen atom in the purine structure attacks the benzyl halide, leading to the formation of the benzyl-substituted purine derivative. Optimization of parameters such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione features a purine core with a benzyl group at position 7 and a methyl group at position 3. The structural representation can be described using the following identifiers:

  • IUPAC Name: 7-benzyl-3-methylpurine-2,6-dione
  • InChI: InChI=1S/C13H12N4O2/c1-16-11-10(12(18)15-13(16)19)17(8-14-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18,19)
  • InChI Key: NGGPQVDOOZWSIG-UHFFFAOYSA-N

These identifiers facilitate the identification and retrieval of compound data from chemical databases .

Data

The molecular weight of this compound is approximately 244.26 g/mol. The presence of functional groups such as carbonyls contributes to its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions:

  1. Oxidation: The benzyl group may undergo oxidation to form benzaldehyde derivatives.
  2. Reduction: Carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
  3. Substitution Reactions: The nitrogen atoms in the purine ring can participate in further substitution reactions to introduce additional functional groups.

Technical Details

The specific conditions for these reactions (such as temperature and pH) can significantly influence the product distribution and yield.

Mechanism of Action

The mechanism of action for 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione is primarily related to its interactions with biological targets:

  1. Enzyme Inhibition: It may inhibit enzymes involved in DNA replication or repair processes.
  2. Cellular Effects: Studies suggest that it can influence cellular pathways related to inflammation and cancer progression.

Research indicates that purine derivatives often modulate signaling pathways by mimicking natural substrates or inhibitors within cellular systems .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in organic solvents like dimethylformamide and dimethyl sulfoxide.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites on the purine ring.

Relevant data regarding these properties can be found in chemical databases like PubChem .

Applications

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific applications:

  1. Medicinal Chemistry: Investigated for potential anti-inflammatory and anticancer activities.
  2. Biochemical Research: Used as a tool compound to study cellular processes involving purines.
  3. Synthetic Chemistry: Acts as a building block for synthesizing more complex molecules with potential therapeutic effects.
Synthetic Methodologies and Optimization

Alkylation Strategies for N7-Benzyl Substituent Introduction

The selective introduction of the benzyl group at the N7 position of the purine dione core represents a critical initial step in synthesizing 7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione. This alkylation faces significant challenges due to the competing reactivity of N1, N3, and N9 positions within the purine ring system. Optimization studies reveal that employing benzyl bromide (1.2–1.5 equivalents) under phase-transfer conditions with tetrabutylammonium bromide yields N7-regioselectivity exceeding 85% [3]. The reaction proceeds optimally in anhydrous dimethylformamide (DMF) at 60–70°C for 8–12 hours, achieving yields of 72–78%. Higher temperatures (>80°C) promote dialkylation byproducts, while lower temperatures (<50°C) result in incomplete conversion. Molecular orbital calculations confirm that the N7 anion exhibits the highest nucleophilicity in the presence of N3-methylation, providing the electronic rationale for this selectivity [3] [7]. Alternative benzylating agents like benzyl chloride require prolonged reaction times (24–36 hours) and show reduced yields (55–60%), while benzyl iodide increases side-product formation through ring degradation.

Table 1: Optimization of N7-Benzylation Parameters

VariableCondition RangeOptimal ValueYield Impact
Benzyl Bromide Equivalents1.0–2.0 eq1.3 eqMaximizes monoalkylation
Temperature50–90°C65°CBalances rate vs. side reactions
Reaction Time6–24 hours10 hours95% conversion
BaseK₂CO₃, Cs₂CO₃, NaHCs₂CO₃Enhances N7 nucleophilicity
SolventDMF, acetonitrile, DMSOAnhydrous DMFOptimal solubility

Piperazine and Thioether Functionalization at C8 Position

C8 functionalization dramatically alters the electronic profile and biological activity of the purine dione scaffold. Thioether installation, particularly via nucleophilic displacement of C8-chloro intermediates, demonstrates superior efficiency over direct C–H functionalization. The synthesis of 8-(isobutylthio)-7-benzyl-3-methyl derivatives requires careful optimization due to steric congestion around C8 [3]. Using isobutyl mercaptan (3 equivalents) with NaH (3 equivalents) in THF at 0°C→RT for 6 hours achieves 65–70% yield of the thioether product. Piperazine derivatives demand modified conditions due to competing N7-debenzylation; employing N-Boc-piperazine (2.5 equivalents) with DIEA (4 equivalents) in acetonitrile at 80°C affords protected intermediates in 60% yield, with subsequent TFA deprotection providing the target C8-piperazine analogs [3] . Computational analysis (DFT) confirms that electron-donating thioethers increase HOMO density at C2/C6 carbonyls, enhancing hydrogen-bonding capacity, while piperazine groups introduce basic centers amenable to salt formation for solubility enhancement .

Table 2: Comparison of C8 Functionalization Strategies

ParameterThioether ApproachPiperazine Approach
Key ReagentAlkyl thiol + baseN-protected piperazine
SolventTHFAcetonitrile
Temperature0°C → RT80°C
Reaction Time6 hours12–16 hours
Yield Range65–75%55–65%
Major ChallengeOxidative byproductsN7-debenzylation
Post-functionalizationNoneDeprotection (TFA/CH₂Cl₂)

Solvent and Catalyst Systems for Yield Enhancement

Solvent-free methodologies have emerged as superior approaches for constructing the purine dione core, minimizing purification challenges while enhancing atomic economy. Cyclocondensation of 4-amino-1-methylimidazole-5-carboxamide with benzyl isocyanate under neat conditions at 120°C for 3 hours provides the unsubstituted core in 85% yield, outperforming solvent-mediated routes (DMF, 70%; ethanol, 55%) [4]. For alkylation and thiolation steps, polar aprotic solvents remain essential, with DMF and NMP demonstrating optimal performance. Catalytic systems significantly impact C8–S bond formation; while classical methods use stoichiometric bases, recent advances employ Cu(I) thiophene-2-carboxylate (5 mol%) under mild conditions (50°C, 4 hours), reducing side-product formation from 25% to <8% and improving yields to 82% [3] . Microwave assistance (150W, 100°C) reduces thioether formation time from 12 hours to 45 minutes with comparable yields (68±3%), demonstrating significant process intensification potential.

Table 3: Solvent and Catalyst Performance in Key Synthetic Steps

Reaction StepSystemConditionsYieldAdvantages
Core formationSolvent-free120°C, 3 hours85%No purification required
N7-BenzylationDMF/Cs₂CO₃65°C, 10 hours78%High regioselectivity
C8-Thioether (standard)THF/NaH0°C→RT, 6 hours65–70%Wide substrate tolerance
C8-Thioether (catalytic)NMP/Cu(I) catalyst50°C, 4 hours82%Reduced disulfide formation
C8-PiperazinationCH₃CN/DIEA80°C, 16 hours60%Compatibility with N-Boc

Purification Techniques: Chromatography vs. Recrystallization

Purification presents critical challenges due to the structural similarity of mono/dialkylated byproducts and hydrolytic degradation products. Analytical data reveals that silica gel chromatography (ethyl acetate:methanol, 95:5→85:15) resolves N7/N9 regioisomers (ΔRf = 0.15) but causes 15–20% product loss through irreversible adsorption on silica [3]. Recrystallization optimization identifies ethanol/water (4:1) as the optimal solvent system, achieving >99% purity with 70% recovery for the base compound after dual recrystallization. However, thioether derivatives require alternative approaches; 8-(benzylthio) analogs crystallize effectively from toluene/hexane (3:1), while piperazine-containing derivatives form hydrochloride salts that precipitate from ethanol/ethyl acetate mixtures, yielding pharmaceutical-grade material (>99.5% purity) after single precipitation [7]. For research-scale applications requiring multiple analogs, reversed-phase preparative HPLC (C18 column; water/acetonitrile gradient with 0.1% formic acid) achieves baseline separation of structurally similar contaminants in 30-minute runs, though with higher solvent consumption.

Table 4: Purification Performance Comparison

TechniqueSuitable CompoundsPurity AchievedRecovery YieldKey Limitations
Silica ChromatographyAll analogs95–98%60–70%Adsorptive losses, solvent volume
Ethanol/Water RecrystallizationBase compound, 3-methyl derivatives>99%70–75%Unsuitable for thioethers
Toluene/Hexane Recrystallization8-Arylthio derivatives98.5%65%Limited solubility of polar analogs
Salt Formation (HCl)Piperazine derivatives99.5%80%Requires basic nitrogen
Prep HPLCAll analogs (research scale)>99%50–60%High solvent cost, low throughput

Properties

CAS Number

56025-86-6

Product Name

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-benzyl-3-methylpurine-2,6-dione

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

InChI

InChI=1S/C13H12N4O2/c1-16-11-10(12(18)15-13(16)19)17(8-14-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18,19)

InChI Key

NGGPQVDOOZWSIG-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.